molecular formula C7H6BrF2N B15302289 4-Bromo-2,5-difluoro-N-methylaniline

4-Bromo-2,5-difluoro-N-methylaniline

Cat. No.: B15302289
M. Wt: 222.03 g/mol
InChI Key: OQGZTTGDWJYFOM-UHFFFAOYSA-N
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Description

4-Bromo-2,5-difluoro-N-methylaniline is an organic compound with the molecular formula C7H6BrF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms at the 4 and 2,5 positions, respectively, and a methyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,5-difluoro-N-methylaniline typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-difluoro-N-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

4-Bromo-2,5-difluoro-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-difluoro-N-methylaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,5-difluoroaniline: Lacks the N-methyl group.

    4-Bromo-2-methylaniline: Lacks the fluorine atoms.

    2-Bromo-4-fluoro-N-methylaniline: Different substitution pattern

Uniqueness

4-Bromo-2,5-difluoro-N-methylaniline is unique due to the specific arrangement of bromine, fluorine, and methyl groups, which can impart distinct chemical and physical properties. This makes it valuable for specific synthetic applications and potential pharmacological activities.

Properties

Molecular Formula

C7H6BrF2N

Molecular Weight

222.03 g/mol

IUPAC Name

4-bromo-2,5-difluoro-N-methylaniline

InChI

InChI=1S/C7H6BrF2N/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,11H,1H3

InChI Key

OQGZTTGDWJYFOM-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1F)Br)F

Origin of Product

United States

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